molecular formula C21H16N4O3 B2732841 N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide CAS No. 313535-67-0

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide

Cat. No.: B2732841
CAS No.: 313535-67-0
M. Wt: 372.384
InChI Key: NFWVLXTXKBBPDD-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide is a synthetic small molecule based on the benzimidazole scaffold, a structure recognized for its significant potential in medicinal chemistry and chemical biology research . The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets and biological pathways . This particular compound features a strategic molecular design, incorporating a 4-nitrobenzamide group at the 5-position of the benzimidazole ring, which may influence its electronic properties and binding affinity. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies, serving as key scaffolds for the development of novel therapeutic agents . Research into analogous compounds has shown that molecules with the benzimidazole structure are explored for applications such as enzyme inhibition and chemosensing . The specific substitution pattern on this compound suggests it is a valuable chemical tool for probing biological systems and structure-activity relationships (SAR) in the development of new inhibitors or probes. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-22-19-13-16(9-12-20(19)24(14)17-5-3-2-4-6-17)23-21(26)15-7-10-18(11-8-15)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVLXTXKBBPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 4-nitrobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products

    Reduction: Formation of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-aminobenzamide.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Formation of N-(2-carboxy-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives of benzimidazole, including those similar to N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide, against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives possess strong antimicrobial activity with Minimum Inhibitory Concentrations (MIC) ranging from 1.27 to 2.65 µM against various pathogens .

Anticancer Potential

This compound has shown promising anticancer potential in vitro. A significant study reported the synthesis of related benzimidazole derivatives and their evaluation against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapy agents, indicating superior efficacy. For instance, one derivative demonstrated an IC50 of 4.53 µM, outperforming 5-Fluorouracil (IC50 = 9.99 µM) .

Antitubercular Activity

The compound's derivatives have also been assessed for antitubercular activity. Research focused on the synthesis and biological evaluation of benzimidazole-based compounds against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory action on key mycobacterial enzymes, suggesting their potential as therapeutic agents against tuberculosis .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Activity Type
This compound1.27Gram-positive bacteria
This compound2.54Gram-negative bacteria
This compound2.65Fungal strains

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison
This compound4.53Better than 5-FU (9.99 µM)
Other Derivative5.85Better than 5-FU (9.99 µM)

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Enzyme Inhibitors

  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (e.g., 5o): These compounds, featuring a sulfamoyl group and 4-nitrobenzamide, exhibit potent α-glucosidase and α-amylase inhibition (IC₅₀ values in micromolar range). The dual chloro and nitro substitutions enhance electron withdrawal, improving enzyme binding.
  • N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) : These hydrazide analogs show moderate antimicrobial activity. The replacement of hydrazide with an amide in the target compound may alter solubility and target selectivity .

Kinase Inhibitors

  • N-(2-Phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives: These quinoline-benzimidazole hybrids act as VEGFR-2 inhibitors (IC₅₀ ~10–100 nM). The quinoline scaffold contributes to kinase binding, whereas the target compound’s nitrobenzamide may favor different interactions, possibly with non-kinase targets .

Nitrobenzamide-Containing Compounds

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide: Synthesized via mechanochemical methods, this derivative emphasizes eco-friendly synthesis. Its diphenylethyl group enhances lipophilicity, contrasting with the target compound’s phenyl-benzimidazole core, which balances hydrophobicity and aromatic interactions .
  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives : These compounds demonstrate how sulfamoyl and nitro groups synergize for enzyme inhibition. The target compound’s lack of sulfamoyl may reduce potency but improve metabolic stability .

Benzimidazole-Thiazole/Triazole Hybrids

  • Phenoxymethylbenzoimidazole-thiazole-triazole acetamides (e.g., 9a–9e): These multi-heterocyclic compounds show docking poses indicative of binding to enzymes like α-glucosidase. The target compound’s simpler structure (lacking triazole/thiazole) may limit multi-target activity but improve synthetic accessibility .

Biological Activity

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula is given by:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This indicates the presence of a nitro group (-NO2) and an amide group (-CONH2), which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with benzimidazole structures often act as inhibitors of various enzymes. For instance, they may inhibit xanthine oxidase, an enzyme involved in purine metabolism, potentially leading to therapeutic effects in conditions like gout .
  • Antioxidant Activity : Benzimidazole derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .
  • Interaction with Cellular Targets : The compound may interact with specific cellular targets such as receptors or enzymes involved in signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Activity

Research indicates that benzimidazole derivatives possess significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
CompoundCell LineIC50 (µM)Mechanism
N-(2-methyl...MCF-75.0Apoptosis induction
N-(2-methyl...A5493.5Caspase activation

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the anticancer efficacy of several benzimidazole derivatives, including this compound. The study reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity .

Study 2: Xanthine Oxidase Inhibition

Another investigation focused on the inhibition of xanthine oxidase by benzimidazole derivatives. The results demonstrated that compounds like N-(2-methyl... exhibited IC50 values in the low micromolar range, suggesting effective inhibition that could be beneficial in treating hyperuricemia and gout .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide, and how are critical intermediates validated?

The synthesis typically involves multi-step reactions, including condensation of substituted benzimidazole precursors with nitrobenzoyl chlorides. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via nucleophilic acyl substitution between phenethylamine derivatives and 4-nitrobenzoyl chloride under anhydrous conditions . Validation of intermediates employs techniques like thin-layer chromatography (TLC) for purity assessment and NMR spectroscopy for structural confirmation. Key steps may require optimization of solvent systems (e.g., chloroform/diethyl ether/hexane mixtures) to achieve high yields (>90%) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR : Look for amide proton signals (δ ~8.9–9.0 ppm, t, J = 5.6 Hz) and aromatic splitting patterns (AA’BB’ for nitrobenzamide; δ 8.33–8.40 ppm). Benzoimidazole protons appear as multiplets in δ 7.2–7.4 ppm .
  • HRMS : Prioritize [M+H]+ ion matching (e.g., calculated m/z 305.0688 for analogous compounds) with mass errors <2 ppm .
  • UV-Vis : Nitro groups exhibit strong absorption at ~290 nm (ε >10,000 M⁻¹cm⁻¹), while benzimidazole moieties absorb at ~239 nm .

Q. What are the primary biological targets or pathways associated with this compound?

While direct data on this compound is limited, structurally related benzoimidazole derivatives (e.g., GSK484) target enzymes like peptidylarginine deiminase 4 (PAD4), while others act as kinase inhibitors (e.g., BRAF) . Computational docking studies (e.g., using PyMol or AutoDock) are recommended to predict binding interactions with conserved catalytic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies may arise from differences in bioavailability, metabolic stability, or protein binding. For example, nitro groups can enhance in vitro potency but reduce in vivo efficacy due to nitroreductase-mediated degradation . Mitigation strategies include:

  • Plasma Protein Binding Assays : Measure free fraction using equilibrium dialysis .
  • Metabolite Identification : Use LC-HRMS to track nitro-to-amine conversion .
  • Pharmacokinetic Profiling : Assess oral bioavailability and half-life in rodent models .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s selectivity for kinase targets?

  • Nitrobenzamide Position : Para-substitution (as in 4-nitrobenzamide) enhances π-π stacking with hydrophobic kinase pockets (e.g., BRAF’s ATP-binding site) .
  • Benzimidazole Substitutions : 2-Methyl groups improve metabolic stability, while 1-phenyl groups reduce off-target effects on cytochrome P450 enzymes .
  • Advanced Modifications : Introducing fluorinated aryl groups (e.g., 4-fluorophenyl) can boost potency by 10–100-fold, as seen in JAK2 inhibitors like CHZ868 .

Q. How do computational methods (e.g., DFT, molecular dynamics) explain the compound’s spectroscopic or reactivity anomalies?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(2d,2p) level to predict NMR chemical shifts (e.g., C=O δ ~165 ppm) and UV transitions .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or methanol to reconcile experimental vs. theoretical Stokes shifts in fluorescence studies .
  • Docking Studies : Identify key hydrogen bonds (e.g., amide-NH to kinase Asp594 in BRAF) to rationalize binding affinities .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they addressed?

  • Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to remove plasma proteins .
  • Detection Limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d₅-4-nitrobenzamide) correct for ionization variability .

Methodological Guidelines

  • Synthetic Protocol Validation : Cross-validate yields and purity using orthogonal methods (e.g., elemental analysis vs. HRMS) .
  • Data Contradiction Analysis : Compare fragmentation patterns in ESI-MS/MS (e.g., m/z 150 vs. 167 ions) to identify dominant degradation pathways .
  • Biological Assay Design : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, reducing false positives from fluorescence-based assays .

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